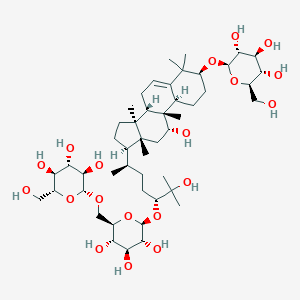
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione, also known as BMT-54, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thione derivative of safrole, a natural organic compound found in plants such as sassafras and nutmeg. BMT-54 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione exerts its biological effects through various mechanisms, including the modulation of signaling pathways involved in inflammation, oxidative stress, and apoptosis. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione also activates the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense. Furthermore, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been reported to induce mitochondrial dysfunction and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been shown to modulate various biochemical and physiological processes, including the expression of cytokines, chemokines, and growth factors. It has been reported to suppress the expression of TNF-α, IL-1β, IL-6, and COX-2, which are involved in inflammation and pain. 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has also been found to increase the expression of antioxidant enzymes such as HO-1 and SOD, which protect cells from oxidative damage. Additionally, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been shown to inhibit the proliferation and migration of cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using standard laboratory techniques and can be purified using column chromatography or recrystallization. However, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has some limitations, such as its low bioavailability and potential toxicity at high doses. These factors should be taken into consideration when designing experiments using 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione.
Zukünftige Richtungen
Several areas of research can be explored to further elucidate the potential therapeutic applications of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione. These include:
1. Optimization of synthesis methods to improve yield and purity of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
2. Investigation of the pharmacokinetics and pharmacodynamics of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in animal models
3. Evaluation of the toxicity and safety profile of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in preclinical studies
4. Development of novel formulations and delivery methods to enhance the bioavailability of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione
5. Exploration of the synergistic effects of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione with other drugs or natural compounds
6. Clinical trials to evaluate the efficacy of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione in the treatment of inflammatory and cancerous diseases.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer activities have been extensively studied, and further research is needed to fully understand its mechanism of action and potential clinical applications. The optimization of synthesis methods, evaluation of toxicity and safety profile, and clinical trials are necessary steps towards the development of 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione as a novel therapeutic agent.
Synthesemethoden
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione can be synthesized through a multistep process involving the reaction of safrole with morpholine, followed by oxidation and thionation. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been found to exhibit promising anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, 1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione has been reported to induce apoptosis and cell cycle arrest in cancer cells, indicating its potential as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
7501-62-4 |
|---|---|
Produktname |
1,3-Benzodioxol-5-yl(morpholin-4-yl)methanethione |
Molekularformel |
C12H13NO3S |
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl(morpholin-4-yl)methanethione |
InChI |
InChI=1S/C12H13NO3S/c17-12(13-3-5-14-6-4-13)9-1-2-10-11(7-9)16-8-15-10/h1-2,7H,3-6,8H2 |
InChI-Schlüssel |
FMLOSRXWOQMQDQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1COCCN1C(=S)C2=CC3=C(C=C2)OCO3 |
Andere CAS-Nummern |
7501-62-4 |
Löslichkeit |
37.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)



![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)




